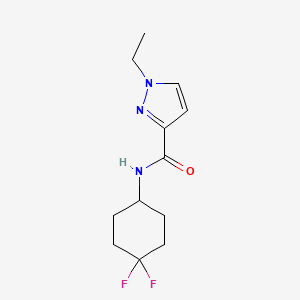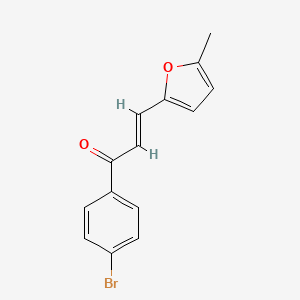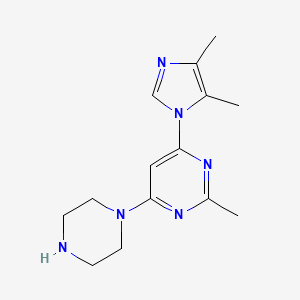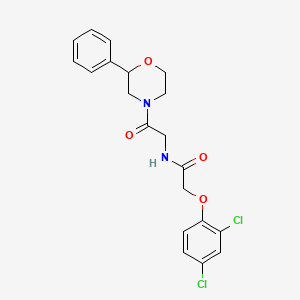
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione (abbreviated as 5-BBMI) is a small molecule that has been widely studied for its potential applications in various scientific fields. It is a heterocyclic compound composed of two nitrogen atoms, two oxygen atoms, and five carbon atoms. 5-BBMI is a versatile molecule that can be used as a building block for the synthesis of many other compounds and as a starting material for various chemical transformations.
Wissenschaftliche Forschungsanwendungen
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione has been used in a variety of scientific research applications, including catalysis, drug design, and biochemistry. In catalysis, 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione has been used as a catalyst in the synthesis of various organic compounds. In drug design, it has been used as a scaffold for the design of novel drugs. In biochemistry, it has been used as a starting material for the synthesis of various biologically active molecules, such as antibiotics and hormones.
Wirkmechanismus
The mechanism of action of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione is not fully understood. However, it is believed that the molecule acts as an electron donor, donating electrons to other molecules and thus facilitating various chemical reactions. It is also believed that the molecule can act as an electron acceptor, accepting electrons from other molecules and thus acting as a catalyst for various chemical transformations.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione are not fully understood. However, it has been shown to have some antioxidant activity, which could be beneficial in protecting cells from oxidative damage. In addition, it has been shown to interact with certain enzymes, suggesting that it may have some effect on enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione is a versatile molecule that can be used in a variety of laboratory experiments. Its small size and low cost make it an ideal starting material for many chemical transformations. However, its reactivity can make it difficult to control the reaction conditions, and its low solubility can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione. It could be used as a starting material for the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. It could also be used as a catalyst for the synthesis of novel materials, such as polymers or nanomaterials. Additionally, it could be used in the development of new drugs or therapies, as its antioxidant activity and ability to interact with enzymes suggest that it may have potential therapeutic applications. Finally, further research into the biochemical and physiological effects of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione could reveal more potential applications.
Synthesemethoden
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione can be synthesized from a variety of starting materials, including butan-2-one and 2-methylpropyl amine. The most commonly used method is the condensation reaction between the two starting materials, which is catalyzed by an acid such as hydrochloric acid. This reaction produces 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione as the main product, along with other byproducts. The reaction conditions can be optimized to maximize the yield of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione.
Eigenschaften
IUPAC Name |
5-butan-2-yl-3-(2-methylpropyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-8(4)9-10(14)13(6-7(2)3)11(15)12-9/h7-9H,5-6H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEXRDCKBGYSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=O)N1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2460938.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2460940.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-fluoro-4-methylphenyl)oxamide](/img/structure/B2460941.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2460946.png)

![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2460949.png)
![(2Z)-6-bromo-2-[(5-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2460951.png)

![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2460954.png)



![N-[2-(4-methoxyphenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2460961.png)